TC-O 9311
Overview
Description
TC-O 9311: is a potent and selective agonist of the orphan G protein-coupled receptor 139 (GPR139). It has a molecular formula of C20H19N3O4 and a molecular weight of 365.38 g/mol . This compound is known for its high efficacy in activating GPR139, with an EC50 value of 39 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: TC-O 9311 is synthesized through a series of chemical reactions involving the coupling of 3,5-dimethoxybenzoic acid with 1-naphthalenylamine, followed by the formation of a hydrazide linkage . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the coupling reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity (≥98%) and consistency . The compound is usually stored as a powder at temperatures between -25°C and -15°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: TC-O 9311 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazide and methoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO and catalysts that facilitate the coupling reactions . The reactions are typically carried out under controlled temperatures to ensure optimal yields.
Major Products: The major products formed from the reactions involving this compound are derivatives that retain the core structure of the compound but may have additional functional groups attached .
Scientific Research Applications
Chemistry: In chemistry, TC-O 9311 is used as a tool compound to study the function and signaling pathways of GPR139 .
Biology: In biological research, this compound is utilized to investigate the role of GPR139 in various physiological processes, including its potential involvement in neurological functions .
Medicine: In medical research, this compound is being explored for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting GPR139, which may have applications in treating various diseases .
Mechanism of Action
TC-O 9311 exerts its effects by binding to and activating GPR139 . This activation leads to the modulation of various signaling pathways within the cell, which can result in diverse biological effects. For example, this compound has been shown to inhibit cell death induced by certain neurotoxins, suggesting a neuroprotective role . Additionally, it has been observed to bind to and activate other proteins such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), further contributing to its biological activities .
Comparison with Similar Compounds
JNJ-63533054: Another potent agonist of GPR139 with similar efficacy.
JNJ-63533054: A compound with a different chemical structure but similar biological activity.
Uniqueness: TC-O 9311 is unique due to its high selectivity and potency for GPR139, with minimal activity against a wide range of other targets . This selectivity makes it a valuable tool for studying the specific functions of GPR139 without off-target effects.
Properties
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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